![molecular formula C8H16N2O5 B13735138 [2-(Methacryloyloxy)ethyl]dimethylammonium nitrate CAS No. 35688-04-1](/img/structure/B13735138.png)
[2-(Methacryloyloxy)ethyl]dimethylammonium nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Methacryloyloxy)ethyl]dimethylammonium nitrate is a zwitterionic monomer used in the synthesis of polysulfobetaines. These polymers are electrically neutral and contain both cationic and anionic groups within a single monomer unit. This compound is known for its interesting properties such as antielectrolyte behavior in aqueous salt solutions, biocompatibility, and hemocompatibility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methacryloyloxy)ethyl]dimethylammonium nitrate typically involves the reaction of methacryloyl chloride with 2-(dimethylamino)ethyl methacrylate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale polymerization processes. One common method is the copper-mediated aqueous living radical polymerization, which allows for controlled polymerization and high monomer conversion rates .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Methacryloyloxy)ethyl]dimethylammonium nitrate undergoes various types of reactions, including:
Polymerization: This compound is primarily used in polymerization reactions to form polysulfobetaines.
Substitution: It can undergo substitution reactions where the methacryloyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Copper Bromide (CuBr): Used as a catalyst in copper-mediated polymerization.
Hexamethylated Tris(2-aminoethyl)amine (Me6TREN): Acts as a ligand in the polymerization process.
Major Products
The major products formed from these reactions are polysulfobetaines, which have applications in various fields due to their unique properties .
Applications De Recherche Scientifique
[2-(Methacryloyloxy)ethyl]dimethylammonium nitrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of [2-(Methacryloyloxy)ethyl]dimethylammonium nitrate involves its zwitterionic nature, which allows it to form electrically neutral polymers. These polymers exhibit unique properties such as antielectrolyte behavior, biocompatibility, and hemocompatibility. The molecular targets and pathways involved include interactions with biological membranes and proteins, leading to their applications in drug delivery and medical devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(Methacryloyloxy)ethyl]trimethylammonium chloride: Another zwitterionic monomer used in the synthesis of similar polymers.
3-Sulfopropyl methacrylate potassium salt: Used in the synthesis of polysulfobetaines with similar properties.
Uniqueness
[2-(Methacryloyloxy)ethyl]dimethylammonium nitrate is unique due to its specific zwitterionic structure, which imparts superior antielectrolyte behavior and biocompatibility compared to other similar compounds .
Propriétés
Numéro CAS |
35688-04-1 |
|---|---|
Formule moléculaire |
C8H16N2O5 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;nitrate |
InChI |
InChI=1S/C8H15NO2.NO3/c1-7(2)8(10)11-6-5-9(3)4;2-1(3)4/h1,5-6H2,2-4H3;/q;-1/p+1 |
Clé InChI |
TXMOMUDMZGPZPS-UHFFFAOYSA-O |
SMILES canonique |
CC(=C)C(=O)OCC[NH+](C)C.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-N-methylmethanimine oxide](/img/structure/B13735057.png)

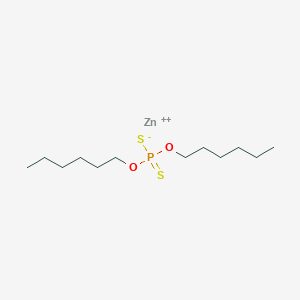
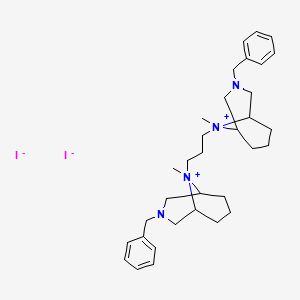
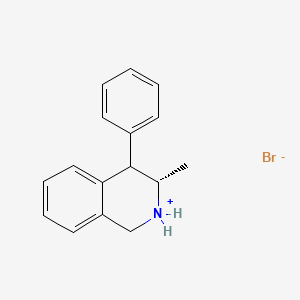
![2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13735092.png)
![2-Naphthalenecarboxylic acid, 1-hydroxy-4-(1-hydroxy-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl)-, methyl ester](/img/structure/B13735099.png)
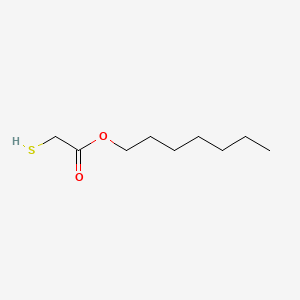

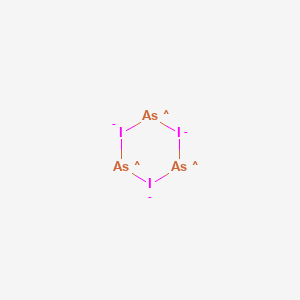
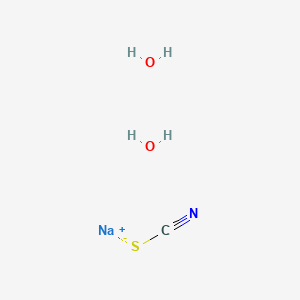
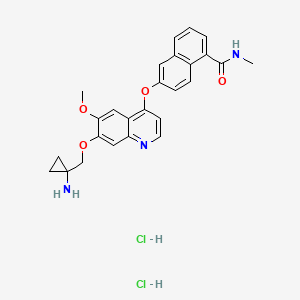
![Acetamide,N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-YL]-](/img/structure/B13735130.png)

